Cas no 14581-78-3 ((2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate)
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Chemical and Physical Properties
Names and Identifiers
-
- 4-methylphenyl 2,3,4,6-tetra-o-acetyl-β-d-glucopyranoside (en).β.-d-glucopyranoside, 4-methylphenyl, Tetraacetate (en)
- Tosylmethyl Isocyanide-
- 4-methyl-phenylsulfonylacetonitrile
- p-tolylsulfonylmethyl isocyanide
- p-Toluenesulfonylacetonitrile
- [(4-Methylphenyl)sulfonyl]acetonitrile
- p-Tolylsulfonylacetonitrile
- (toluene-4-sulfonyl)acetonitrile
- tosylcyanomethane
- 4-(Methylphenyl)sulfonylacetonitrile
- (toluene-4-sulfonyl)-acetonitrile
- 4-(toluenesulphonyl)acetonitrile
- p-(Cyanomethylsulfonyl)toluene
- 4-toluenesulphonylacetonitrile
- tosylcyanomethane;p-tolylsulfonylmethyl isocyanide;4-methyl-phenylsulfonylacetonitrile;p-Toluenesulfonylacetonitrile;p-Tolylsulfonylacetonitrile;
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- [3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- [(2R,3S,4S,5R,6R)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- SY249886
- AKOS008023534
- 14581-78-3
- MFCD31814462
- Z55186901
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- SY249887
- MFCD31814463
- [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-(4-methylphenoxy)tetrahydropyran-2-yl]methyl acetate
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- BCP31869
- 1424170-88-6
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- MDL: MFCD30176582
- Inchi: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
- InChI Key: OBNBHYQEYRONSE-YMQHIKHWSA-N
- SMILES: [C@H]1(COC(C)=O)O[C@@H](OC2=CC=C(C)C=C2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@@H]1OC(=O)C
Computed Properties
- Exact Mass: 438.15300
- Monoisotopic Mass: 438.15259702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 11
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 124Ų
Experimental Properties
- PSA: 123.66000
- LogP: 1.45690
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169818-10mg |
4-Methylphenyl tetra-O-acetyl-beta-D-glucopyranoside |
14581-78-3 | 98% | 10mg |
¥3027.00 | 2023-11-21 |
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Introduction to (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 14581-78-3)
CAS No. 14581-78-3 refers to a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This trisaccharide derivative is characterized by its complex stereochemistry and functional groups, making it a valuable intermediate in the synthesis of glycosidic compounds. The compound's unique structure, featuring a tetrahydro-2H-pyran core substituted with acetoxymethyl, p-tolyloxy, and multiple acetyl groups, positions it as a key building block for exploring novel therapeutic agents.
The (2R,3R,4S,5R,6S)-configuration of the tetrahydro-2H-pyran ring underscores the compound's chiral purity, which is critical for applications in drug development where stereochemistry often dictates biological activity. This specific arrangement ensures that the molecule exhibits predictable interactions with biological targets, making it an attractive candidate for further medicinal chemistry investigations.
In recent years, there has been growing interest in leveraging such complex carbohydrates for drug discovery due to their role as natural ligands in biological systems. Researchers have been exploring ways to modify these structures to enhance their pharmacological properties while maintaining bioactivity. The presence of acetoxymethyl and p-tolyloxy groups in this compound not only contributes to its structural complexity but also provides multiple sites for chemical modification, enabling the development of libraries of derivatives with tailored biological profiles.
One of the most compelling applications of this compound is in the synthesis of glycoside-based drugs. Glycosidic linkages are prevalent in many natural products and biologics, and understanding how to manipulate them can lead to the discovery of new treatments for diseases such as cancer, inflammation, and infectious disorders. The trisaccharide core of (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate serves as an excellent scaffold for studying glycosidic bond formation and stability.
Recent advancements in synthetic methodologies have made it possible to construct such complex carbohydrates with high precision. Techniques like chiral resolution and enzymatic catalysis have enabled chemists to achieve the desired stereochemical purity efficiently. This progress has opened new avenues for exploring the therapeutic potential of glycosidic compounds derived from this intermediate.
The pharmaceutical industry has also been keen on developing novel prodrugs that can be activated in vivo to release active therapeutic agents. The structural features of CAS No. 14581-78-3, particularly its acetyl groups and hydroxyl moieties, make it an ideal candidate for prodrug design. By modifying these functional groups, researchers can create prodrugs that exhibit improved solubility or targeted release profiles.
Moreover, the compound's potential role in vaccine development cannot be overstated. Glycosides are known to play a crucial role in immune recognition and have been explored as adjuvants or carriers for antigens. The ability to synthesize derivatives of this trisaccharide could lead to the creation of novel vaccine adjuvants that enhance immune responses against pathogens.
The synthetic utility of (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate extends beyond pharmaceutical applications. It has been utilized in materials science for developing biodegradable polymers and coatings that mimic natural carbohydrate structures. These materials could find applications in drug delivery systems where controlled degradation rates are essential.
In conclusion,CAS No. 14581-78-3 represents a versatile intermediate with significant potential across multiple domains of science and medicine. Its complex stereochemistry and functional diversity make it a valuable tool for researchers seeking to develop novel therapeutics or explore new synthetic pathways. As our understanding of glycosidic chemistry continues to evolve,(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is poised to play a pivotal role in shaping the future of drug discovery and biomaterials science.
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